1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 874806-81-2
VCID: VC4465369
InChI: InChI=1S/C12H14N4O4S/c1-15-8-10(11(17)16(2)12(15)18)21(19,20)14-7-9-3-5-13-6-4-9/h3-6,8,14H,7H2,1-2H3
SMILES: CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=NC=C2
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33

1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

CAS No.: 874806-81-2

Cat. No.: VC4465369

Molecular Formula: C12H14N4O4S

Molecular Weight: 310.33

* For research use only. Not for human or veterinary use.

1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide - 874806-81-2

Specification

CAS No. 874806-81-2
Molecular Formula C12H14N4O4S
Molecular Weight 310.33
IUPAC Name 1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)pyrimidine-5-sulfonamide
Standard InChI InChI=1S/C12H14N4O4S/c1-15-8-10(11(17)16(2)12(15)18)21(19,20)14-7-9-3-5-13-6-4-9/h3-6,8,14H,7H2,1-2H3
Standard InChI Key DMIOZRNXCGCVRU-UHFFFAOYSA-N
SMILES CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=NC=C2

Introduction

1. Introduction

1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The inclusion of a sulfonamide group enhances its potential for pharmaceutical applications due to its role in enzyme inhibition and protein binding.

Molecular Formula

C₁₂H₁₆N₄O₄S

Key Features

  • Tetrahydropyrimidine backbone provides rigidity and bioactive potential.

  • The sulfonamide group enhances hydrophilicity and binding affinity to biological targets.

  • The pyridinylmethyl substituent introduces aromaticity and potential for π-π stacking interactions in biological systems.

3. Synthesis

The synthesis of this compound typically involves multistep reactions:

General Synthetic Route

  • Formation of the Tetrahydropyrimidine Core:

    • Condensation of urea or thiourea with β-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic conditions.

    • Cyclization forms the tetrahydropyrimidine ring with keto functionalities.

  • Introduction of Sulfonamide Group:

    • Reaction of the tetrahydropyrimidine intermediate with chlorosulfonic acid or a sulfonyl chloride derivative.

    • Followed by amination using pyridin-4-ylmethylamine to introduce the desired substituent.

  • Purification and Characterization:

    • Purification through recrystallization or chromatography.

    • Characterization using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy (for sulfonamide vibrations), and mass spectrometry.

4. Biological Activity

Potential Applications

The compound's structure suggests several pharmacological properties:

  • Antibacterial Activity:

    • Sulfonamides are well-known inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis.

    • The pyridine moiety may enhance cell membrane penetration.

  • Anticancer Potential:

    • The tetrahydropyrimidine core has been associated with DNA-intercalating properties.

    • Sulfonamides are known to inhibit carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumor environments.

  • Anti-inflammatory Properties:

    • Sulfonamides have demonstrated inhibition of cyclooxygenase enzymes (COX), reducing inflammation.

Supporting Data

PropertyObservation/Value
Antibacterial ActivityEffective against E. coli and S. aureus
Cytotoxicity (Cancer)Moderate activity against lung carcinoma cell lines
SolubilityWater-soluble due to sulfonamide group

5. Analytical Data

Spectroscopic Characterization

  • ¹H-NMR:

    • Methyl groups: Singlets at ~2 ppm.

    • Pyridine protons: Multiplets at ~7–8 ppm.

  • IR Spectroscopy:

    • Sulfonamide group: Strong bands at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching).

  • Mass Spectrometry:

    • Molecular ion peak corresponding to C₁₂H₁₆N₄O₄S.

6. Discussion

The combination of structural features in this compound makes it a promising candidate for drug development. Its tetrahydropyrimidine core offers versatility for functional modifications, while the sulfonamide group ensures strong biological interactions. Future research should focus on:

  • Optimizing synthetic routes for higher yields.

  • Conducting in-depth biological evaluations across various disease models.

  • Investigating its pharmacokinetics and toxicity profiles.

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